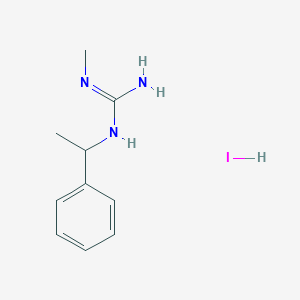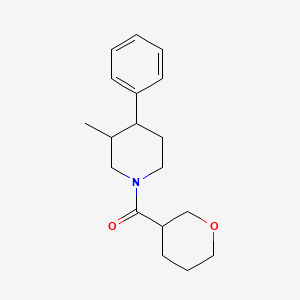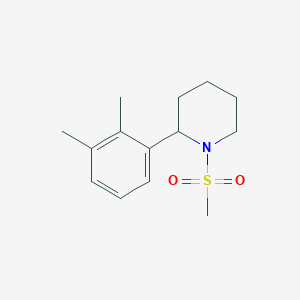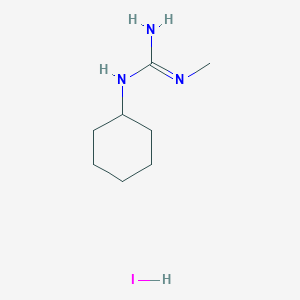
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide is a chemical compound known for its versatile properties and applications in various fields such as pharmaceuticals, material science, and organic synthesis. It is a white crystalline solid that is stable in air and soluble in water, methanol, and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of this compound can be achieved through the hydrogenation of guanidine and iodate salts . This method is scalable and suitable for large-scale production, ensuring a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various substituted guanidines, amines, and oxo-derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide involves its interaction with molecular targets such as DNA and enzymes. The guanidine group forms hydrogen bonds with nucleic acids and proteins, stabilizing their structures and modulating their activities . This interaction can inhibit kinase activity and affect signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but different substituents on the guanidine group.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
Uniqueness
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it particularly effective in applications requiring strong interactions with biological molecules .
Properties
IUPAC Name |
2-methyl-1-(1-phenylethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.HI/c1-8(13-10(11)12-2)9-6-4-3-5-7-9;/h3-8H,1-2H3,(H3,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCORQMPYOLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=NC)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B7599319.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7599322.png)
![1-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7599347.png)
![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7599357.png)
![N-[1-(3,5-dimethylphenyl)propan-2-yl]methanesulfonamide](/img/structure/B7599363.png)
![1-[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-2-(2-phenoxyethoxy)ethanone](/img/structure/B7599371.png)
![2,3-dihydro-1-benzothiophen-2-yl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7599375.png)


![7-[(1-phenyltetrazol-5-yl)methyl]-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B7599389.png)
![4-[5-[(2-Methylpyrimidin-4-yl)amino]pyridin-2-yl]piperazin-2-one](/img/structure/B7599396.png)
![N-(5-chloropyridin-2-yl)-2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7599404.png)
![5-[2-[2-(Trifluoromethylsulfonyl)anilino]ethyl]-1,2,4-oxadiazol-3-amine](/img/structure/B7599408.png)
